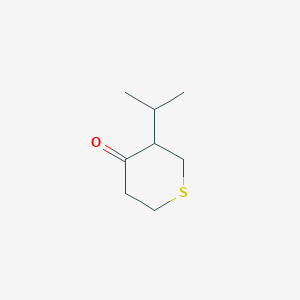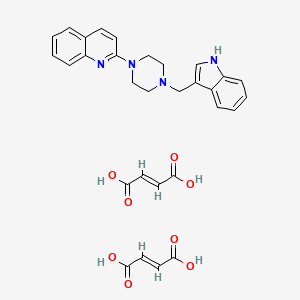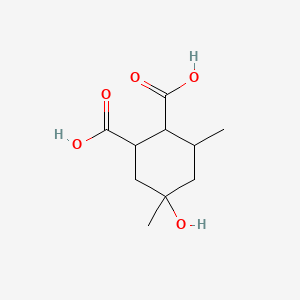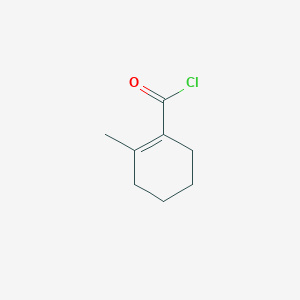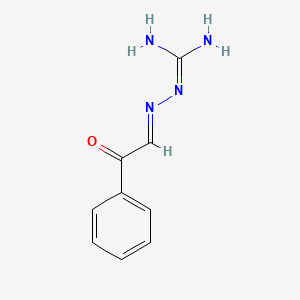![molecular formula C11H22O3Si2 B14435602 [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 77220-07-6](/img/structure/B14435602.png)
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound that features a furan ring substituted with trimethylsiloxy groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general procedure involves dissolving 3-methylfuran in an inert solvent like diethyl ether, followed by the addition of triethylamine and trimethylsilyl chloride. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) as a colorless oil .
Industrial Production Methods
Industrial production methods for [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used to replace the trimethylsiloxy groups.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive furan and trimethylsiloxy groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Ethyl-5-methylfuran-3,4-diyl)bis(oxy)]bis(trimethylsilane): Similar structure but with an ethyl group at the 2 position instead of a methyl group.
2,5-Bis(trimethylsiloxy)furan: Lacks the methyl group at the 3 position, making it less sterically hindered.
Uniqueness
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
77220-07-6 |
|---|---|
Molekularformel |
C11H22O3Si2 |
Molekulargewicht |
258.46 g/mol |
IUPAC-Name |
trimethyl-(3-methyl-5-trimethylsilyloxyfuran-2-yl)oxysilane |
InChI |
InChI=1S/C11H22O3Si2/c1-9-8-10(13-15(2,3)4)12-11(9)14-16(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
FAKFHLPEJLCJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


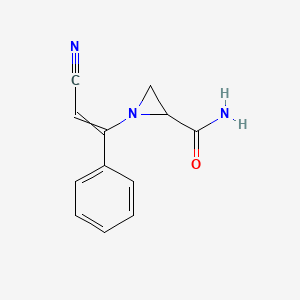

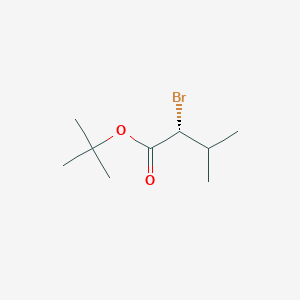
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
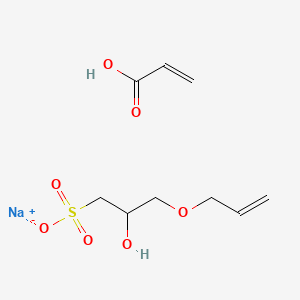
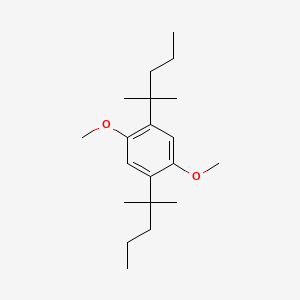
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
